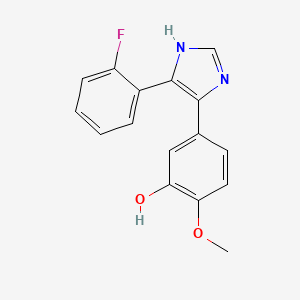
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxyphenol Moiety: The methoxyphenol group can be attached through an etherification reaction using a suitable phenol derivative and a methoxy group donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the methoxyphenol moiety can contribute to its overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Fluorophenyl)-1H-imidazole: Lacks the methoxyphenol group, which may affect its biological activity.
2-Methoxyphenol: Lacks the imidazole and fluorophenyl groups, resulting in different chemical properties.
4-(2-Fluorophenyl)-1H-imidazole: Similar structure but different substitution pattern, leading to variations in activity.
Uniqueness
5-(4-(2-Fluorophenyl)-1H-imidazol-5-yl)-2-methoxyphenol is unique due to the combination of its fluorophenyl, imidazole, and methoxyphenol groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H13FN2O2 |
|---|---|
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
5-[5-(2-fluorophenyl)-1H-imidazol-4-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H13FN2O2/c1-21-14-7-6-10(8-13(14)20)15-16(19-9-18-15)11-4-2-3-5-12(11)17/h2-9,20H,1H3,(H,18,19) |
Clave InChI |
HJEMDIMQLYOISK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(NC=N2)C3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


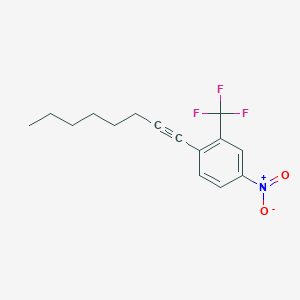
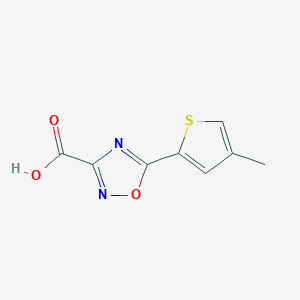
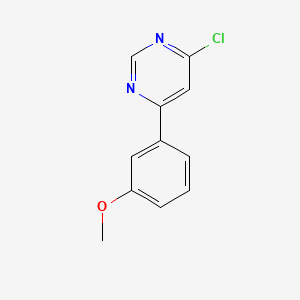
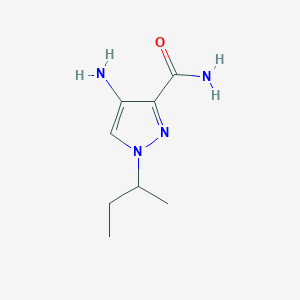

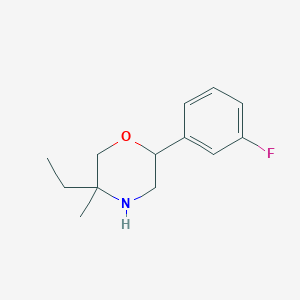
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
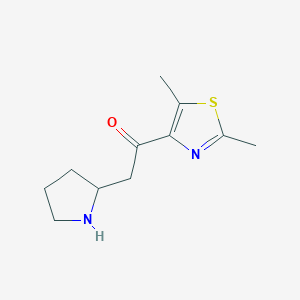

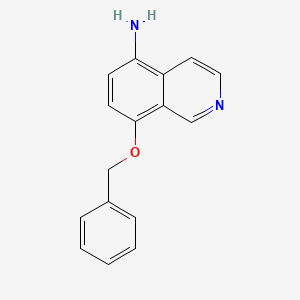
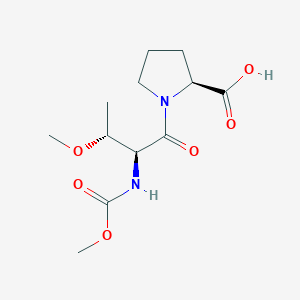
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)


